molecular formula C22H24N2O B11026996 (1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11026996
M. Wt: 332.4 g/mol
InChI Key: WXBLIYCIORBJER-UHFFFAOYSA-N
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Description

(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound features a fused pyrroloquinoline ring system, which contributes to its unique properties. It’s worth noting that the “1Z” in the name indicates the geometry of the double bond.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2-aminobenzimidazole (1) with cyanoacetic hydrazide (2) in pyridine. This reaction yields the key intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2). Subsequent reactions with various secondary amines (such as piperidine, morpholine, piperazine, and N-methylglucamine) lead to the formation of different acrylonitrile derivatives (3–8) .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity::

(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions.

    Other Transformations: It can participate in cyclization, amidation, and other reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (amines, thiols, etc.) in appropriate solvents.

Scientific Research Applications

Chemistry::

    Catalysis: It may serve as a ligand in transition metal catalysis.

    Materials Science: Its unique structure could inspire novel materials.

Biology and Medicine::

    Drug Discovery: Investigate its potential as a lead compound for drug development.

    Biological Activity: Assess its effects on cellular processes.

Industry::

    Dyes and Pigments: Its chromophoric properties may find applications.

    Functional Materials: Explore its use in organic electronics.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related pyrroloquinoline derivatives. Its structural features and reactivity distinguish it from others in this class.

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

6,9,11,11-tetramethyl-3-(4-methylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H24N2O/c1-13-6-8-16(9-7-13)23-19-18-11-14(2)10-17-15(3)12-22(4,5)24(20(17)18)21(19)25/h6-11,15H,12H2,1-5H3

InChI Key

WXBLIYCIORBJER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)C)C2=O)C)(C)C

Origin of Product

United States

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